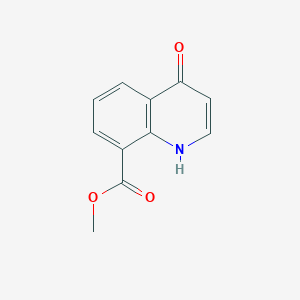

Methyl 4-hydroxyquinoline-8-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLGUOZXFZJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469484 | |

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860206-84-4 | |

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically approached in two principal stages: the construction of the core quinoline scaffold via the Gould-Jacobs reaction to yield 4-hydroxyquinoline-8-carboxylic acid, followed by a classic Fischer-Speier esterification to afford the final methyl ester. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that govern the success of each synthetic step. The content is structured to be a valuable resource for researchers, scientists, and professionals engaged in the synthesis of complex organic molecules.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a hydroxyl group at the 4-position and a methyl carboxylate at the 8-position, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The synthetic strategy detailed herein is a robust two-step process. The initial and most critical phase is the construction of the bicyclic quinoline core. For this, the Gould-Jacobs reaction is the method of choice, offering a reliable route to 4-hydroxyquinoline derivatives.[1][2][3] This reaction involves the condensation of an aniline derivative with an activated malonic ester, followed by a high-temperature thermal cyclization.[2] In our case, the strategic selection of anthranilic acid as the aniline precursor directly installs the required carboxylic acid functionality at the 8-position of the quinoline ring.

The second stage of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a well-established and efficient acid-catalyzed reaction that is ideally suited for this transformation.[4][5][6] This guide will provide a detailed exposition of both of these pivotal reactions.

Stage 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines.[2] The reaction proceeds in two distinct operational steps: the initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[2][7]

Mechanistic Insights

The reaction commences with a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate.

The crucial and often rate-determining step is the thermal cyclization of this intermediate.[7] At elevated temperatures, typically above 250 °C, a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring system.[8] This intramolecular reaction is followed by tautomerization to the more stable 4-hydroxyquinoline form.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

-

Anthranilic acid

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (or other high-boiling solvent)

-

Ethanol

-

Hexanes

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Condensation: In a round-bottom flask, combine anthranilic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours. During this time, ethanol will be evolved. The reaction can be monitored by TLC for the disappearance of the starting materials. Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

-

Thermal Cyclization: The crude or purified intermediate is added to a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser. The mixture is heated to reflux (approximately 250-260 °C) for 30-60 minutes.[8] The progress of the cyclization can be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with hexanes to precipitate the cyclized product. The solid is collected by filtration and washed with hexanes to remove the diphenyl ether. The crude product is then dissolved in an aqueous solution of sodium hydroxide and filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-8-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude 4-hydroxyquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[9]

Note on Modern Techniques: Microwave-assisted synthesis can significantly reduce the reaction time for the cyclization step and may lead to improved yields.[10][11]

Stage 2: Fischer-Speier Esterification to this compound

With the successful synthesis of the quinoline carboxylic acid precursor, the final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a reliable and straightforward method for this purpose.[4][5][6]

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. As this is an equilibrium reaction, using a large excess of methanol as the solvent helps to drive the reaction to completion.[5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-Hydroxyquinoline-8-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-hydroxyquinoline-8-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol. Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours (4-24 hours) and can be monitored by TLC until the starting material is consumed.[12]

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[12]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[13]

Summary of Reagents and Conditions

| Stage | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1a | Condensation | Anthranilic acid, Diethyl ethoxymethylenemalonate | None or Ethanol | 110-120 °C | 1-2 hours |

| 1b | Cyclization | Diethyl 2-((2-carboxyphenyl)amino)methylenemalonate | Diphenyl ether | ~250-260 °C (Reflux) | 30-60 minutes |

| 2 | Esterification | 4-Hydroxyquinoline-8-carboxylic acid, Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-24 hours |

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental and well-established organic reactions. The Gould-Jacobs reaction provides an effective means of constructing the core quinoline heterocycle with the desired substitution pattern, while the Fischer-Speier esterification offers a reliable method for the final ester formation. Careful control of reaction parameters, particularly temperature in the cyclization step, is crucial for achieving good yields. This guide provides a solid foundation for the successful synthesis of this valuable compound for further research and development.

References

- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. ablelab.eu [ablelab.eu]

- 8. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]

- 9. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

- 10. asianpubs.org [asianpubs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. cerritos.edu [cerritos.edu]

Methyl 4-hydroxyquinoline-8-carboxylate chemical properties

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

Introduction: Unveiling a Privileged Scaffold

This compound is a heterocyclic organic compound built upon the quinoline framework. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in numerous natural products and pharmacologically active molecules.[1] This particular derivative, featuring a hydroxyl group at the 4-position and a methyl ester at the 8-position, possesses a unique combination of functional groups that impart distinct chemical properties and reactivity. These features make it a valuable intermediate and a target molecule for researchers in drug discovery, materials science, and synthetic chemistry.

This guide provides a comprehensive overview of the core chemical properties of this compound, moving from its fundamental identity and spectroscopic signature to its synthesis, reactivity, and potential applications. The insights herein are curated for researchers and drug development professionals seeking to leverage this molecule's potential in their work.

Core Chemical Identity and Physicochemical Properties

The compound's identity is defined by its specific molecular structure and resulting physical characteristics.

Basic Information

| Parameter | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Methyl 4-oxo-1,4-dihydroquinoline-8-carboxylate | [2] |

| CAS Registry Number | 860206-84-4 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

Structural Features and Tautomerism

The chemical behavior of this compound is dictated by three primary structural components:

-

Quinoline Core : A bicyclic aromatic system containing a basic nitrogen atom that can engage in acid-base chemistry and metal coordination.[2]

-

4-Hydroxy Group : This group is not a simple phenol. It exists in a tautomeric equilibrium with its corresponding keto form, 4-oxo-1,4-dihydroquinoline.[2][3] This keto-enol tautomerism is a hallmark of 4-hydroxyquinolines and profoundly influences the molecule's spectroscopic properties, hydrogen bonding capability, and reactivity. The keto form often predominates in many environments.

-

8-Methyl Carboxylate Group : An ester functional group that serves as a key site for chemical modification, such as hydrolysis, reduction, or amidation.[2]

Caption: Keto-Enol Tautomerism of the core scaffold.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. While a dedicated experimental spectrum for this specific compound is not publicly available, the following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns corresponding to the protons on the quinoline ring. The specific shifts are influenced by the electronic effects of the hydroxyl and carboxylate groups.Ester Methyl Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3 protons.N-H Proton (δ >10 ppm, broad): If the keto tautomer is present and the solvent allows, a broad singlet for the amide proton may be observed.O-H Proton (variable): A broad, exchangeable singlet for the hydroxyl proton of the enol form. |

| ¹³C NMR | Carbonyl Carbon (Ester, δ ~165-170 ppm): Signal for the C=O of the methyl carboxylate.Carbonyl Carbon (Keto, δ ~175-180 ppm): Signal for the C=O of the quinolone tautomer.Aromatic Carbons (δ ~110-150 ppm): Multiple signals corresponding to the carbons of the quinoline core. |

| Mass Spec. | Molecular Ion (M+H)⁺: Expected at m/z 204.0655.[4]Fragmentation: Potential loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |

| IR (cm⁻¹) | O-H Stretch (broad, ~3300-2500 cm⁻¹): From the hydroxyl group and potential intramolecular hydrogen bonding.N-H Stretch (broad, ~3100-2900 cm⁻¹): From the keto tautomer.C=O Stretch (Ester, ~1720-1700 cm⁻¹): Sharp, strong absorption.C=O Stretch (Keto, ~1650-1630 cm⁻¹): Strong absorption from the quinolone form.C=C/C=N Aromatic Stretch (~1600-1450 cm⁻¹): Multiple bands characteristic of the quinoline ring. |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its practical application in research.

Synthetic Pathways

The synthesis of this molecule typically involves two key stages: formation of the 4-hydroxyquinoline-8-carboxylic acid core, followed by esterification. A common and robust method for constructing the quinoline ring is the Gould-Jacobs reaction .

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (860206-84-4) for sale [vulcanchem.com]

- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 4. PubChemLite - Methyl 8-hydroxyquinoline-4-carboxylate (C11H9NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-hydroxyquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues, spectroscopic analyses, and established synthetic methodologies to build a robust model of its structural and chemical properties. This approach, rooted in comparative structural analysis, offers valuable insights for researchers engaged in the design and development of novel quinoline-based agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, with its specific substitution pattern, presents a unique combination of a 4-hydroxyquinoline core known for its potential tautomerism and a methyl carboxylate group at the 8-position, which can influence its physicochemical properties and biological target interactions.[1] Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new derivatives with enhanced efficacy and selectivity.

Synthesis and Crystallization Strategies

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by esterification. A common and effective route is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis and esterification.

Experimental Protocol: A Generalized Synthetic Approach

A generalized workflow for the synthesis and potential crystallization of this compound is outlined below. The causality behind these experimental choices lies in creating a supersaturated solution from which single crystals can form through slow cooling or solvent evaporation, a fundamental principle in small-molecule crystallography.

-

Reaction Setup: Combine 8-amino-2-methylbenzoic acid with diethyl ethoxymethylenemalonate in a suitable high-boiling point solvent, such as diphenyl ether.

-

Thermal Cyclization: Heat the mixture to approximately 250°C to facilitate the intramolecular cyclization, leading to the formation of the quinoline ring.

-

Hydrolysis: Treat the resulting ethyl ester with a strong base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.

-

Esterification: Convert the carboxylic acid to the methyl ester by reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a high-purity solid.

-

Crystallization: For single-crystal growth, dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone) and allow it to cool slowly to room temperature. Alternatively, slow evaporation of a saturated solution at a constant temperature can be employed.

dot graph TD { A[8-amino-2-methylbenzoic acid + Diethyl ethoxymethylenemalonate] --> B{Thermal Cyclization}; B --> C[Ethyl 4-hydroxyquinoline-8-carboxylate]; C --> D{Hydrolysis}; D --> E[4-hydroxyquinoline-8-carboxylic acid]; E --> F{Esterification}; F --> G[this compound]; G --> H{Purification & Crystallization}; H --> I[Single Crystals];

}

Caption: Generalized synthetic and crystallization workflow.

Structural Analysis: Insights from Spectroscopic Data and Comparative Crystallography

In the absence of a dedicated crystal structure, a combination of spectroscopic methods and analysis of closely related crystal structures provides a detailed picture of the molecular geometry and intermolecular interactions of this compound.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the chemical structure and understanding the electronic environment of the molecule.

| Technique | Expected Observations | Inferred Structural Features |

| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range, a singlet for the methyl ester around 3.8-4.0 ppm, and a broad signal for the hydroxyl proton.[2] | Confirms the presence of the quinoline core, the methyl ester group, and the hydroxyl proton, which may be involved in hydrogen bonding. |

| ¹³C NMR | Carbonyl carbon of the ester around 165-175 ppm, aromatic carbons between 110-160 ppm. | Provides a map of the carbon skeleton, confirming the connectivity of the functional groups. |

| IR Spectroscopy | A broad O-H stretch around 3300-3500 cm⁻¹, a strong C=O stretch from the ester at approximately 1700-1750 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region.[2] | Indicates the presence of key functional groups and potential hydrogen bonding. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 203.19 g/mol .[1] | Confirms the molecular formula of C₁₁H₉NO₃. |

Comparative Crystal Structure Analysis

Analysis of the crystal structures of closely related compounds, such as Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, offers a strong basis for predicting the structural features of this compound.[3][4]

Key Predicted Structural Features:

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-oxo-1,4-dihydroquinoline tautomer. This tautomerism will significantly influence its hydrogen bonding patterns and electronic properties.[1]

-

Intramolecular Hydrogen Bonding: A common feature in 8-hydroxyquinoline derivatives is an intramolecular hydrogen bond between the hydroxyl group at position 8 and the quinoline nitrogen.[4] However, in the target molecule, the hydroxyl group is at position 4. It is therefore more likely to engage in intermolecular hydrogen bonding.

-

Intermolecular Interactions: The crystal packing is likely to be dominated by hydrogen bonding involving the 4-hydroxyl group and the carbonyl oxygen of the methyl carboxylate. Pi-stacking interactions between the aromatic quinoline rings are also expected to play a significant role in stabilizing the crystal lattice.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Predicted key structural interactions.

Implications for Drug Development and Materials Science

The structural features of this compound have direct implications for its potential applications. The ability to form specific hydrogen bonds and engage in pi-stacking interactions is crucial for binding to biological targets such as enzymes and receptors. For instance, many quinoline-based antibiotics function by intercalating into bacterial DNA, a process heavily reliant on the molecule's shape and electronic properties.

In the realm of materials science, the arrangement of molecules in the solid state dictates properties like solubility, stability, and polymorphism, all of which are critical for pharmaceutical formulation. Furthermore, the electronic nature of the quinoline ring suggests potential for applications in organic electronics, where intermolecular packing influences charge transport.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of spectroscopic data and crystallographic information from analogous compounds provides a strong predictive model of its molecular and supramolecular characteristics. This in-depth guide serves as a valuable resource for researchers, offering a solid foundation for further investigation into the synthesis, characterization, and application of this and related quinoline derivatives. The logical next step for the scientific community would be the successful crystallization and single-crystal X-ray diffraction analysis of the title compound to validate and refine the structural predictions presented herein.

References

Methyl 4-hydroxyquinoline-8-carboxylate CAS number

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, structural characteristics, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Compound Identity

This compound is a derivative of the quinoline scaffold, which is a privileged structure in drug discovery due to its wide range of biological activities.[1] The molecule's formal identity is established by its unique CAS Registry Number.

| Parameter | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Registry Number | 860206-84-4 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

The structure is characterized by a quinoline ring system with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position.[2] This specific arrangement of functional groups dictates its chemical behavior and potential utility.[2]

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.[2] This tautomerism significantly influences its reactivity, spectroscopic properties, and biological interactions.[2]

Caption: Keto-enol tautomerism of the core scaffold.

Synthesis and Mechanistic Insights

The synthesis of the 4-hydroxyquinoline scaffold is most classically achieved via the Gould-Jacobs reaction, first reported in 1939.[3][4] This robust method remains a cornerstone for preparing 4-hydroxyquinoline derivatives and is highly relevant for the synthesis of this compound.[3][5]

The reaction proceeds through a sequence of condensation followed by a high-temperature intramolecular cyclization.[3] The choice of starting materials is crucial. For the target molecule, the synthesis would logically start with Methyl anthranilate (or a closely related derivative) and an appropriate malonic ester, such as diethyl ethoxymethylenemalonate .

The Gould-Jacobs Reaction Pathway:

-

Condensation: The process begins with a nucleophilic attack from the amino group of an aniline derivative onto an alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[3][5]

-

Thermal Cyclization: This critical step requires high temperatures, typically over 250 °C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[3][4] The high energy barrier is a defining feature of this reaction.

-

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, readily tautomerizes to the more stable 4-hydroxy-quinoline-3-carboxylate aromatic system.[3]

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Conventional High-Temperature Synthesis

This protocol describes a conventional approach using a high-boiling inert solvent to achieve the necessary cyclization temperature.[3]

-

Materials:

-

Anilidomethylenemalonate intermediate (synthesized from Methyl anthranilate)

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Non-polar solvent for precipitation (e.g., Cyclohexane)

-

-

Procedure:

-

Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether within a reaction flask equipped with a reflux condenser. The use of an inert, high-boiling solvent can significantly increase cyclization yields, often up to 95%.[4]

-

Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product should precipitate from the solvent.

-

Purification: Collect the precipitate by filtration. Wash the solid with a cold non-polar solvent like cyclohexane to remove residual high-boiling solvent. The product can be further purified by recrystallization if necessary.

-

Causality Insight: The choice of a high-boiling, inert solvent like diphenyl ether is critical. It serves as a heat-transfer medium, allowing the reaction to reach the high activation energy required for the 6-electron cyclization without participating in the reaction itself.[4] Modern adaptations using microwave irradiation can achieve similar results with drastically reduced reaction times.[3][6]

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline ring system. The specific coupling patterns would confirm the substitution pattern. - Methyl Ester Protons: A singlet around δ 3.9-4.1 ppm, integrating to 3 hydrogens. - Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, for the ester carbonyl. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon bearing the hydroxyl group (C4) would appear further downfield. - Methyl Carbon: A signal around δ 52-55 ppm for the methyl group of the ester. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ for the hydroxyl group. - C=O Stretch: A strong, sharp absorption band around 1690-1730 cm⁻¹ for the ester carbonyl. - C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 203, corresponding to the molecular weight of the compound. |

This predicted data provides a robust framework for researchers to confirm the identity and purity of their synthesized material.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Derivatives of 8-hydroxyquinoline, in particular, are well-known for their potent biological activities, largely attributed to their ability to chelate metal ions.[7]

Potential Therapeutic and Research Applications:

-

Antimicrobial & Antimalarial Agents: The 4-quinolone core is famous for its role in fluoroquinolone antibiotics.[8] Furthermore, quinoline derivatives are key intermediates in the synthesis of antimalarial drugs.[9] The subject compound serves as a valuable building block for developing new agents in this space.

-

Anticancer Research: Many quinoline and quinolinone derivatives have been investigated as anticancer agents.[1] The 8-hydroxyquinoline moiety, in particular, has been incorporated into compounds designed to target various cancer-related pathways.[10]

-

Neuroprotective Agents: Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with potential neuroprotective properties.[8] This highlights the potential for other substituted quinolines to be explored for neurological applications.

-

Chelating Agents & Sensors: 8-Hydroxyquinoline is a classic chelating ligand.[7] The presence of this moiety in this compound makes it a candidate for developing fluorescent chemosensors for metal ions or as a metal-sequestering therapeutic agent.[7]

-

Materials Science: Due to their photoluminescent properties, 8-hydroxyquinoline derivatives are used in the development of organic light-emitting diodes (OLEDs).[7][11]

Caption: Potential application pathways for the title compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS: 860206-84-4) is a versatile heterocyclic compound built upon the biologically significant quinoline scaffold. Its synthesis is accessible through established methods like the Gould-Jacobs reaction, and its structure offers multiple avenues for further chemical modification. The combination of the 4-hydroxyquinolone core and the 8-hydroxyquinoline-like substitution pattern makes it a highly promising starting point for the development of new therapeutics, chemical sensors, and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their discovery and development programs.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (860206-84-4) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. scispace.com [scispace.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyquinoline-8-carboxylic acid [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 8-hydroxyquinoline-4-carboxylate [myskinrecipes.com]

In Silico Analysis of Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Methyl 4-hydroxyquinoline-8-carboxylate, a member of this versatile class of compounds, holds significant potential for therapeutic development. This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound, designed for researchers, scientists, and drug development professionals. By integrating established computational methodologies, this guide outlines a systematic approach to identifying potential biological targets, elucidating molecular interactions, and predicting pharmacokinetic and toxicity profiles, thereby accelerating the preclinical assessment of this promising molecule.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have given rise to a multitude of approved drugs with diverse clinical applications. The 4-hydroxyquinoline moiety, in particular, is associated with a wide range of biological activities, making it a focal point for drug discovery efforts.[1][3][4] While direct experimental data on the specific biological targets of this compound are not extensively documented, the known activities of structurally related compounds provide a strong basis for targeted in silico investigation.[1]

This guide will utilize a data-driven approach to propose and investigate a plausible biological target for this compound, demonstrating a complete in silico workflow from target identification to predictive toxicology.

Target Identification: A Rationale-Driven Approach

Based on the established pharmacology of quinoline derivatives, two primary protein targets emerge as highly plausible candidates for interaction with this compound:

-

c-Met Kinase: The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[5][6][7] Dysregulation of c-Met signaling is implicated in various cancers, making it a validated oncological target.[8] Numerous quinoline-based small molecules have been developed as potent c-Met inhibitors, with some achieving clinical approval.[6][8] The structural features of this compound are consistent with those of known c-Met inhibitors, making it a prime candidate for investigation.[5][9]

-

Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease.[10][11] The quinoline scaffold has been shown to interact with the active site of AChE, and numerous quinoline derivatives have been developed as AChE inhibitors.[10][12][13]

For the purpose of this comprehensive guide, we will focus on c-Met kinase as the primary biological target for a detailed in silico modeling workflow. The availability of high-resolution crystal structures of c-Met in complex with quinoline-based inhibitors provides an excellent foundation for our investigation.[6][14][15][16][17][18]

The In Silico Modeling Workflow: A Step-by-Step Guide

This section details a sequential workflow for the computational analysis of this compound, from initial ligand and protein preparation to advanced molecular dynamics simulations and toxicity prediction.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is a critical first step for reliable in silico modeling.

3.1.1. Ligand Preparation Protocol

-

Obtain 2D Structure: The chemical structure of this compound can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem.

-

Convert to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program like Avogadro or the functionalities within molecular docking software suites.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign Partial Charges and Define Rotatable Bonds: These steps are typically performed within the chosen docking software (e.g., AutoDock Tools) to prepare the ligand for docking calculations.

3.1.2. Protein Preparation Protocol

-

Retrieve Protein Structure: Download the X-ray crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3ZZE, which features c-Met in complex with an inhibitor.[14]

-

Prepare the Receptor: Using molecular modeling software such as UCSF Chimera or AutoDock Tools:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

Repair any missing side chains or loops if necessary, although for a high-resolution crystal structure, this is often minimal.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.

3.2.1. Molecular Docking Protocol

-

Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the PDB structure or identified through binding site prediction algorithms.

-

Perform Docking: Utilize a docking program such as AutoDock Vina to dock the prepared this compound into the defined binding site of the c-Met kinase domain. The software will generate a series of possible binding poses ranked by a scoring function.

-

Analyze Docking Results:

-

Examine the top-scoring poses to identify the most plausible binding mode.

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the predicted binding pose and revealing the flexibility of the system over time.

3.3.1. Molecular Dynamics Simulation Protocol

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes and relax the structure.

-

Equilibration: Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate the pressure to ensure a stable starting point for the production simulation. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the behavior of the protein-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess:

-

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking analysis.

-

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage assessment of a compound's drug-likeness and potential liabilities.

3.4.1. ADMET Prediction Protocol

A variety of web-based tools and software can be used for ADMET prediction. For a comprehensive analysis, it is recommended to use a consensus approach by employing multiple predictors.

-

Select Prediction Tools: Utilize publicly available web servers such as:

-

SwissADME: For a wide range of physicochemical properties, pharmacokinetic predictions, and drug-likeness evaluation.

-

pkCSM: For prediction of ADMET properties including absorption, distribution, metabolism, excretion, and toxicity.

-

ProTox-II: For the prediction of various toxicity endpoints, including oral toxicity and organ toxicity.

-

-

Input Structure: Submit the SMILES string or draw the structure of this compound into the selected web servers.

-

Analyze and Consolidate Results: Compile the predictions from the different tools into a summary table to gain a comprehensive overview of the compound's ADMET profile. Pay close attention to potential liabilities such as poor absorption, blood-brain barrier penetration (if not desired), metabolic instability, or predicted toxicity.

Data Presentation and Interpretation

The results of the in silico analyses should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | ||

| Human Intestinal Absorption | ||

| Distribution | ||

| Blood-Brain Barrier Penetration | ||

| P-glycoprotein Substrate | ||

| Metabolism | ||

| CYP450 2D6 Inhibitor | ||

| CYP450 3A4 Inhibitor | ||

| Excretion | ||

| Total Clearance | ||

| Toxicity | ||

| AMES Toxicity | ||

| hERG I Inhibitor | ||

| Hepatotoxicity | ||

| Oral Rat Acute Toxicity (LD50) |

Note: The values in this table are placeholders and would be populated with the actual data obtained from the ADMET prediction tools.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate hypotheses about its biological targets, understand its molecular interactions, and anticipate its pharmacokinetic and toxicological properties.

The findings from these computational studies provide a strong foundation for subsequent experimental validation. Wet lab experiments, such as enzymatic assays and cell-based assays, are essential to confirm the predicted biological activity and to further elucidate the mechanism of action. The iterative interplay between in silico modeling and experimental testing is a powerful paradigm for accelerating the discovery and development of novel therapeutic agents based on the versatile quinoline scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 11. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: Methyl 4-hydroxyquinoline-8-carboxylate as a Versatile Fluorescent Probe

Introduction: Unveiling the Potential of a Quinoline Derivative

Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, prized for their inherent photophysical properties and robust chelating capabilities.[1] Within this esteemed class of molecules, Methyl 4-hydroxyquinoline-8-carboxylate emerges as a compound of significant interest for researchers in drug discovery, materials science, and environmental monitoring. Its structural architecture, featuring a 4-hydroxyquinoline core, imparts the foundational fluorescence characteristics, while the 8-carboxylate group offers a potential modulation of these properties and an additional coordination site. This strategic combination of functional groups suggests a high potential for sensitive and selective detection of various analytes, including metal ions and fluctuations in pH.

This technical guide provides a comprehensive overview of the theoretical framework and practical applications of this compound in fluorescence-based assays. While specific photophysical data for this particular derivative is not extensively available in the current literature, we will draw upon the well-established principles of the 8-hydroxyquinoline (8-HQ) scaffold to provide robust protocols and expert insights.[2] This document is designed to empower researchers to explore the utility of this promising compound, with a strong emphasis on experimental validation and optimization.

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[3] The molecule possesses a quinoline ring system substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position. The presence of the hydroxyl group and the quinoline nitrogen allows for tautomerism, which can influence its electronic and photophysical properties.

While several synthetic routes for quinoline derivatives are available, a common approach involves the cyclization of substituted anilines. For instance, the synthesis of related 4-hydroxyquinoline-3-carboxylic acids can be achieved through the Gould-Jacobs reaction.[4] The esterification of the corresponding carboxylic acid can then yield the final product.

Core Principles of Fluorescence Modulation

The utility of this compound in fluorescence assays is predicated on the modulation of its emission upon interaction with an analyte. The primary mechanisms governing this change are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

-

Chelation-Enhanced Fluorescence (CHEF): Many quinoline-based probes exhibit low fluorescence in their free state due to non-radiative decay pathways. Upon chelation with a metal ion, the molecule's conformation becomes more rigid, which can suppress these non-radiative processes and lead to a significant enhancement in fluorescence intensity.

-

Photoinduced Electron Transfer (PET): In some instances, the fluorescence of the quinoline core can be quenched by a nearby electron-donating or electron-withdrawing group. The binding of an analyte can disrupt this PET process, "turning on" the fluorescence.

-

Excited-State Intramolecular Proton Transfer (ESIPT): The 8-hydroxyquinoline scaffold is known to undergo ESIPT, where the proton from the hydroxyl group is transferred to the quinoline nitrogen in the excited state. This process can lead to a weak intrinsic fluorescence. Chelation with a metal ion can block this proton transfer, resulting in a dramatic increase in fluorescence emission.

Photophysical Properties: An Estimation Based on 8-Hydroxyquinoline

| Property | 8-Hydroxyquinoline (8-HQ) (in various solvents) | This compound (Estimated) |

| Excitation Maxima (λex) | ~310 - 320 nm | ~310 - 330 nm (To be determined experimentally) |

| Emission Maxima (λem) | ~500 - 520 nm (upon metal chelation) | ~500 - 530 nm (To be determined experimentally) |

| Quantum Yield (ΦF) | Low (free), Significantly increases upon chelation | Low (free), Expected to increase upon chelation |

| Fluorescence Lifetime (τ) | Varies with environment and chelation state | To be determined experimentally |

Note: The carboxylate group at the 8-position may induce a slight red-shift in the excitation and emission spectra compared to the parent 8-HQ.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in fluorescence assays. It is imperative that the researcher optimizes these protocols for their specific application.

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in the presence and absence of the target analyte.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Target analyte (e.g., a specific metal salt like FeCl₃ or a buffer solution at a specific pH)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

-

Prepare a working solution of the probe in the desired assay buffer (e.g., 10 µM).

-

Prepare a sample of the probe with the analyte by adding a saturating concentration of the analyte to the working solution.

-

Scan the excitation spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and scan the excitation wavelengths (e.g., from 280 nm to 480 nm). The peak of this scan is the optimal excitation wavelength (λex).

-

Scan the emission spectrum: Set the excitation wavelength to the determined λex and scan the emission wavelengths (e.g., from λex + 20 nm to 700 nm). The peak of this scan is the optimal emission wavelength (λem).

-

Repeat steps 4 and 5 for the probe solution in the absence of the analyte to determine its intrinsic spectral properties.

Protocol 2: Fluorescence Titration for Metal Ion Detection

Objective: To determine the binding affinity and stoichiometry of this compound for a specific metal ion.

Materials:

-

This compound stock solution

-

Stock solution of the metal ion of interest (e.g., 10 mM FeCl₃ in water)

-

Assay buffer (e.g., HEPES, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvette

Procedure:

-

Prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in the assay buffer in a quartz cuvette.

-

Record the initial fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate (e.g., for 1-2 minutes).

-

Record the fluorescence intensity after each addition.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

-

Plot the change in fluorescence intensity (ΔF) as a function of the metal ion concentration. The data can be used to calculate the dissociation constant (Kd) and determine the binding stoichiometry (e.g., using a Job's plot).

Protocol 3: pH Sensing Assay

Objective: To evaluate the responsiveness of this compound fluorescence to changes in pH.

Materials:

-

This compound stock solution

-

A series of buffer solutions with a range of pH values (e.g., from pH 4 to pH 10)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of working solutions of the probe (e.g., 10 µM) in each of the different pH buffers.

-

Incubate the solutions for a short period to ensure equilibrium.

-

Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.

-

Plot the fluorescence intensity as a function of pH. This will reveal the pH range over which the probe is most sensitive.

Data Analysis and Interpretation

The analysis of the fluorescence data will depend on the specific assay. For metal ion detection, a binding isotherm can be generated by plotting the change in fluorescence against the analyte concentration. This can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd). For pH sensing, a titration curve will illustrate the pKa of the probe's fluorescent response.

Troubleshooting

| Issue | Possible Cause | Solution |

| No change in fluorescence | Incorrect excitation/emission wavelengths. | Re-determine the optimal wavelengths in the presence of the analyte. |

| Probe is not sensitive to the analyte. | Consider a different quinoline derivative or assay conditions. | |

| High background fluorescence | Contaminated solvents or buffers. | Use fresh, high-purity reagents. |

| Autofluorescence from the sample matrix. | Run a blank sample without the probe to subtract the background. | |

| Precipitation of the probe | Low solubility in the assay buffer. | Add a small amount of a co-solvent like DMSO or ethanol. |

| Aggregation at high concentrations. | Work with lower probe concentrations. |

Conclusion

This compound holds considerable promise as a versatile fluorescent probe for a range of applications. While further characterization of its specific photophysical properties is warranted, the foundational knowledge of the 8-hydroxyquinoline scaffold provides a strong basis for its exploration in fluorescence assays. The protocols and insights provided in this guide are intended to facilitate this exploration and empower researchers to unlock the full potential of this intriguing molecule.

References

- 1. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: A Validated Protocol for the Synthesis of Methyl 4-hydroxyquinoline-8-carboxylate

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-hydroxyquinoline-8-carboxylate, a key building block for drug discovery and development. The described synthetic strategy employs a modified Gould-Jacobs reaction, a robust and classical method for quinoline synthesis, followed by subsequent functional group manipulations.[1][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical rationale for each step, ensuring both reproducibility and a deeper understanding of the process. The protocol is structured as a self-validating system, incorporating in-process checks and detailed purification methods to yield the target compound with high purity.

Introduction and Synthetic Strategy

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential antibacterial and anticancer agents.[4] Its structure combines the reactive 4-hydroxyquinoline core with a strategically placed carboxylate group, allowing for diverse downstream chemical modifications.

The synthesis of this target molecule is achieved through a robust, multi-step sequence, as illustrated in the overall reaction scheme below. The core of this strategy is the Gould-Jacobs reaction , which efficiently constructs the quinoline ring system from an appropriately substituted aniline.[5]

Overall Reaction Scheme:

Step 1: Condensation of Methyl 3-aminobenzoate with Diethyl ethoxymethylenemalonate (DEEM). Step 2: High-temperature thermal cyclization to form the quinoline ring. Step 3: Saponification of the ester groups to yield a dicarboxylic acid. Step 4: Selective thermal decarboxylation to remove the C3-carboxylic acid. Step 5: Fischer esterification to form the final methyl ester product.

This application note will detail the protocol for each of these stages, providing expert insights into reaction optimization, control of regioselectivity, and purification.

Reaction Mechanisms and Workflow

The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[1] The process begins with a nucleophilic vinylic substitution, where the aniline derivative attacks diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate. The critical step is a high-temperature 6-electron electrocyclization, which forms the quinoline ring.[4] The initial product exists predominantly in its 4-oxo tautomeric form, which is in equilibrium with the aromatic 4-hydroxy form.[4]

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.[4]

Overall Experimental Workflow

The successful synthesis of the target compound requires a sequence of distinct chemical transformations and purifications. The following workflow diagram provides a high-level overview of the entire process, from starting materials to the final, characterized product.

Caption: A flowchart illustrating the multi-step synthesis and purification process.

Detailed Experimental Protocol

Safety Precaution: This protocol involves high temperatures and corrosive reagents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Methyl 3-aminobenzoate | ≥98% | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate (DEEM) | 98% | Sigma-Aldrich |

| Diphenyl ether (or Dowtherm A) | ≥99% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Scientific |

| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |

| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | Fisher Scientific |

| Ethanol (EtOH) | Reagent Grade | Fisher Scientific |

| Petroleum Ether | ACS Grade | Fisher Scientific |

Step 1 & 2: Condensation and Thermal Cyclization

This part of the protocol combines the initial condensation and the high-temperature cyclization, which is often performed sequentially without isolating the initial condensation product.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Methyl 3-aminobenzoate (0.10 mol, 15.1 g).

-

Condensation: Slowly add diethyl ethoxymethylenemalonate (DEEM) (0.11 mol, 23.8 g, 1.1 eq) to the flask via the dropping funnel over 15 minutes with stirring. The reaction is exothermic. Stir the mixture at 100-110 °C for 1 hour. During this time, ethanol will distill off.

-

Cyclization: To the hot reaction mixture, carefully add 100 mL of a high-boiling solvent such as diphenyl ether.[6] Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle.[4] Maintain a vigorous reflux for 30-45 minutes. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. A solid product should precipitate. Add 150 mL of petroleum ether to facilitate further precipitation and to help wash away the diphenyl ether solvent.[6]

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether. The crude product will be a mixture of the desired Ethyl 4-hydroxy-8-(methoxycarbonyl)quinoline-3-carboxylate and the isomeric Ethyl 4-hydroxy-6-(methoxycarbonyl)quinoline-3-carboxylate.

-

The isomers can often be separated by fractional crystallization from a suitable solvent like ethanol or by column chromatography. The 8-substituted isomer is typically less soluble.

Step 3 & 4: Saponification and Decarboxylation

-

Saponification: Suspend the purified ester from the previous step (0.05 mol) in a solution of 10% aqueous sodium hydroxide (100 mL). Heat the mixture to reflux for 4-5 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.[7]

-

Acidification: Cool the resulting clear solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of 4-hydroxyquinoline-3,8-dicarboxylic acid will form.

-

Isolation: Collect the solid dicarboxylic acid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

-

Decarboxylation: Place the dry dicarboxylic acid in a round-bottom flask and heat it carefully in an oil bath to 260-270 °C. The solid will melt, and vigorous evolution of CO₂ will occur. Hold at this temperature until gas evolution ceases (typically 15-20 minutes).

-

Causality Note: Thermal decarboxylation of quinoline-3-carboxylic acids is a well-established reaction. The electron-withdrawing nature of the quinoline ring system stabilizes the carbanionic intermediate formed upon loss of CO₂, facilitating the reaction.[1]

-

-

Cool the flask to room temperature. The solidified product is crude 4-hydroxyquinoline-8-carboxylic acid. Purify by recrystallization from ethanol or acetic acid.

Step 5: Fischer Esterification

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the purified 4-hydroxyquinoline-8-carboxylic acid (0.03 mol, 6.1 g) in 150 mL of anhydrous methanol.

-

Acid Catalyst: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (3 mL) with stirring.

-

Causality Note: Fischer esterification is an acid-catalyzed equilibrium process. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.[8]

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.[8] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully pour the residue onto 200 g of crushed ice and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation and Purification: The solid precipitate is the crude this compound. Collect the product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture to obtain the pure final product.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

| Step | Key Reactants | Molar Ratio | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1. Condensation | Methyl 3-aminobenzoate / DEEM | 1 : 1.1 | 100-110 | 1 | >95 (Intermediate) |

| 2. Cyclization | Intermediate in Diphenyl Ether | - | 250-260 | 0.5-0.75 | 70-85 (Isomer Mix) |

| 3. Saponification | Cyclized Ester / NaOH | 1 : >4 | 100 | 4-5 | 85-95 |

| 4. Decarboxylation | Dicarboxylic Acid | - | 260-270 | 0.25-0.5 | 80-90 |

| 5. Esterification | Carboxylic Acid / MeOH / H₂SO₄ | 1 : excess | 65 | 12-24 | 75-88[8] |

Final Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point (MP): To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity quantitatively.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Buy 8-Hydroxyquinoline-4-carboxylic acid | 55698-67-4 [smolecule.com]

The Enduring Scaffold: A Guide to the Application of Quinoline Carboxylates in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the annals of medicinal chemistry.[1][2][3][4] Its presence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility in engaging with biological targets.[2][4][5] When functionalized with a carboxylate group, the resulting quinoline carboxylates exhibit a profound enhancement in their pharmacological profiles, paving the way for the development of potent therapeutic agents. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse applications of quinoline carboxylates, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals.

I. The Synthetic Toolkit: Crafting the Quinoline Carboxylate Core

The construction of the quinoline carboxylate scaffold can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A. Foundational Synthetic Strategies

Several named reactions have become cornerstones for the synthesis of quinoline carboxylates:

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[6][7]

-

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid and an oxidizing agent.[2]

-

Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylates from anilines and diethyl ethoxymethylenemalonate.[2]

-

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6][8]

B. General Protocol for Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

This protocol provides a general framework for the synthesis of quinoline-4-carboxylic acid derivatives, a common and biologically active subclass.

Materials:

-

Isatin (substituted or unsubstituted)

-

Carbonyl compound (e.g., a ketone with an α-methylene group)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol.

-

Base Addition: Slowly add a solution of KOH (3-4 equivalents) in water or ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with concentrated HCl until a precipitate is formed (typically pH 2-3).

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[1]

II. Therapeutic Frontiers of Quinoline Carboxylates

The strategic placement of the carboxylate group on the quinoline scaffold imparts favorable pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities.

A. Anticancer Activity: A Multifaceted Approach

Quinoline carboxylates have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[5][9]

Mechanism of Action:

-

Topoisomerase Inhibition: Certain quinoline carboxamide derivatives act as potent inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Quinoline-3-carboxylic acid derivatives have been shown to inhibit protein kinase CK2, while quinoline-6-carboxylic acid hybrids can inhibit DYRK1A.[10]

-

Induction of Apoptosis: Many quinoline-3-carboxylate derivatives exert their anticancer effects by up-regulating intrinsic apoptosis pathways.[1]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids have been developed as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine biosynthesis, thereby halting the proliferation of rapidly dividing cancer cells.[11]

Experimental Workflow: In Vitro Anticancer Activity Assessment

Caption: Workflow for evaluating the in vitro anticancer activity of quinoline carboxylates.

Table 1: Anticancer Activity of Selected Quinoline Carboxylate Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline-3-carboxylate | MCF-7 | 0.33 | Apoptosis Induction | [1] |

| Quinoline-3-carboxylate | K562 | 0.28 | Apoptosis Induction | [1] |

| 2-Styrylquinoline-3-carboxylic acid | MCF-7 | Micromolar | Not specified | [12] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | >80% inhibition | Not specified | [5] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | Leukemic cell lines | 7.2 | SIRT3 Inhibition | [13] |

B. Antimicrobial Activity: A Broad Spectrum of Defense

The quinolone antibiotics, a class of drugs structurally related to quinolines and often containing a carboxylic acid group, are a testament to the potent antimicrobial properties of this scaffold.[14] Quinoline carboxylates themselves exhibit a wide range of activities against bacteria, fungi, and parasites.

1. Antibacterial Activity

Mechanism of Action: Quinolones and fluoroquinolones interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[14] These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. Inhibition of their ligase activity leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death.[14]

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

Caption: Mechanism of action of quinolone carboxylates as antibacterial agents.

2. Antimalarial Activity

Quinoline-containing drugs like chloroquine and mefloquine have been mainstays in the fight against malaria.[15] The carboxylate functionality can modulate the physicochemical properties of the quinoline core, influencing its accumulation in the parasite's food vacuole.

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the acidic food vacuole of the malaria parasite.[15] Heme, a toxic byproduct of hemoglobin digestion, is detoxified by the parasite through polymerization into hemozoin. Quinoline drugs are thought to cap the growing hemozoin crystal, leading to the accumulation of toxic free heme and parasite death.[15]

3. Antifungal and Other Antimicrobial Activities

Derivatives of quinoline carboxylates have also demonstrated efficacy against various fungal pathogens and other microbes like Leishmania.[16] The precise mechanisms are varied but often involve disruption of essential cellular processes.

C. Anti-inflammatory Activity

Recent studies have highlighted the potential of quinoline carboxylates as anti-inflammatory agents.[17][18]